![molecular formula C14H15N3O B362867 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide CAS No. 85366-81-0](/img/structure/B362867.png)
3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide
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Overview
Description
“3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide” is a chemical compound with the molecular formula C14H15N3O . It is a crucial building block of many drug candidates .
Synthesis Analysis
A continuous flow microreactor system was developed to synthesize this compound . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain it . The reaction process involved parallel by-products and serial by-products, making the selective monoacylation process relatively complicated .Molecular Structure Analysis
The molecular structure of “3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide” is represented by the InChI code: 1S/C14H15N3O/c1-9-5-6-16-13(7-9)17-14(18)11-4-3-10(2)12(15)8-11/h3-8H,15H2,1-2H3,(H,16,17,18) .Chemical Reactions Analysis
The synthesis of “3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide” involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in a microflow system .Physical And Chemical Properties Analysis
The molecular weight of “3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide” is 241.29 . It is a solid at room temperature .Scientific Research Applications
Pharmacological Applications
Research into novel synthetic opioids, such as those discussed by Sharma et al. (2018), highlights the ongoing investigation into substances with potent bioactive properties. These studies could inform the development of therapeutic agents or contribute to understanding the pharmacodynamics and pharmacokinetics of related compounds (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).
Environmental and Material Science
The degradation of acetaminophen by advanced oxidation processes, reviewed by Qutob et al. (2022), showcases the environmental relevance and potential for compounds to be involved in or affected by chemical processes in water treatment and environmental remediation. Such studies provide a framework for understanding how similar compounds might interact with environmental factors or be utilized in materials science (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It has been synthesized and studied for its anti-cancer activity, particularly against gastric cancer .
Result of Action
It has been studied for its in vitro anti-cancer activity against human gastric cancer cell lines , suggesting it may have cytotoxic effects on these cells.
properties
IUPAC Name |
3-amino-4-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-4-5-12(7-13(10)15)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9,15H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQXDHHAQXXISM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide |
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